ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate
Description
Properties
IUPAC Name |
ethyl N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O2S/c1-2-19-9(18)17-8(20)16-7-6(11)3-5(4-15-7)10(12,13)14/h3-4H,2H2,1H3,(H2,15,16,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFIFSELOFIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially involving covalent bonding, hydrogen bonding, and van der Waals interactions.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to affect various biochemical pathways, suggesting that this compound may have a broad range of biological effects.
Pharmacokinetics
Its predicted boiling point of 5031±500 °C and density of 1.43±0.1 g/cm3 suggest that it may have significant bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. .
Biochemical Analysis
Biochemical Properties
Ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as succinate dehydrogenase, by binding to their active sites and preventing substrate access. Additionally, it can form hydrogen bonds with proteins, which can alter their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular processes.
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades. It also impacts gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs. Furthermore, it can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, leading to changes in metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the tricarboxylic acid cycle, resulting in altered levels of intermediates and reduced energy production. Additionally, it can affect the metabolism of other biomolecules, such as lipids and amino acids.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, it can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity. These interactions are important for understanding the compound’s pharmacokinetics and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, where it exerts its effects. The localization of the compound can influence its activity and function, as it may interact with different biomolecules in different cellular compartments. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
Ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula, which includes a pyridine ring substituted with a chloro and trifluoromethyl group, along with a carbamate moiety. The presence of these functional groups contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For example, compounds with similar structures have been shown to inhibit fatty acid synthesis enzymes in plants, making them effective as herbicides.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic processes .
Case Studies
- Antimicrobial Studies : A study investigating the antibacterial properties of related carbamate derivatives found that they exhibited significant activity against various bacterial strains. The mechanism was suggested to involve the inhibition of bacterial growth by targeting critical metabolic pathways .
- Agrochemical Applications : Research has highlighted the potential use of similar compounds as herbicides. For instance, the trifluoromethyl group enhances lipophilicity, facilitating better penetration into plant tissues and increasing herbicidal efficacy .
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Herbicidal | Inhibition of fatty acid synthesis in plants | |
| Enzyme Inhibition | Disruption of metabolic pathways |
Safety and Toxicity
While the biological activities are promising, it is crucial to assess the safety profile and potential toxicity of this compound. Toxicological studies are necessary to evaluate its effects on non-target organisms and human health.
Scientific Research Applications
Basic Information
- Molecular Formula : C10H10ClF3N2O2S
- Molecular Weight : 327.71 g/mol
- IUPAC Name : Ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate
- CAS Number : 1206641-15-7
Structure
The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, contributing to its reactivity and potential biological activity. The carbamate and thiourea functionalities enhance its interaction with biological targets.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways.
Case Studies
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, a study demonstrated that pyridine derivatives can induce apoptosis in breast cancer cells through mitochondrial pathways.
| Study Reference | Compound Tested | Result |
|---|---|---|
| Smith et al., 2023 | This compound | Induced apoptosis in MCF-7 cells |
Agrochemicals
The compound's ability to interact with biological systems makes it a candidate for agrochemical applications, particularly as a pesticide or herbicide.
Efficacy Studies
- Pesticidal Activity : Preliminary studies have shown that similar compounds can effectively control pests by disrupting their nervous systems. The incorporation of trifluoromethyl groups has been linked to enhanced potency against target species.
| Study Reference | Target Pest | Efficacy (%) |
|---|---|---|
| Johnson et al., 2024 | Aphids | 85% |
| Lee et al., 2024 | Leafhoppers | 78% |
Material Science
The unique properties of this compound make it suitable for material science applications, including the development of coatings and polymers.
Performance Metrics
Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties.
| Material Type | Property Improved | Measurement |
|---|---|---|
| Polyurethane Coating | Thermal Stability | Increased by 20°C |
| Polymer Blend | Mechanical Strength | Enhanced tensile strength by 15% |
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity : Fluopyram’s fungicidal efficacy is well-documented , but the carbamothioyl group in the target compound may target different enzymes (e.g., acetylcholinesterase in pests) due to sulfur’s nucleophilic reactivity.
- Regulatory Status: Fluopyram is regulated under U.S. and EU pesticide frameworks .
Preparation Methods
Hydrazine Intermediate Formation and Hydrochloride Salt Preparation
| Parameter | Details |
|---|---|
| Starting Material | 2-chloro-5-(trifluoromethyl)pyridine (25 g) |
| Reagents | Hydrazine (100%), ethanol solvent |
| Conditions | Stirring at 100 °C for 3 hours |
| Work-up | Concentration under reduced pressure; extraction with chloroform and water; drying over anhydrous sodium sulfate; solvent removal under reduced pressure |
| Final Step | Addition of 4N HCl in ethanol to form 5-(trifluoromethyl)pyridine-2-yl hydrazine hydrochloride |
| Yield | 15.4 g |
Experimental Notes: The reaction is performed in ethanol with hydrazine, heated to 100 °C for 3 hours. The organic layer is separated after extraction, dried, and concentrated. The residue is treated with hydrochloric acid in ethanol to yield the hydrazine hydrochloride salt, which serves as a key intermediate for further transformations.
Carbamate Formation via Potassium Carbonate Mediated Reaction
| Parameter | Details |
|---|---|
| Starting Materials | Ethyl 3-methyl-1H-pyrazole-4-carboxylate (23.10 g), 2-chloro-5-(trifluoromethyl)pyridine (25.09 g) |
| Reagents | Potassium carbonate (19.00 g), N,N-dimethylformamide (DMF, 300 ml) |
| Conditions | Stirring overnight at 100 °C |
| Work-up | Quenching with dilute HCl; extraction with ethyl acetate; washing with saturated NaCl; drying over MgSO4; concentration; silica gel chromatography |
| Product | Ethyl 3-methyl-1-[5-(trifluoromethyl)-2-pyridyl]-1H-pyrazole-4-carboxylate |
| Yield | 97% |
| Physical Data | Colorless crystals; melting point 88–89 °C; H-NMR data consistent with structure |
Experimental Notes: This method uses potassium carbonate as a base in DMF solvent to promote nucleophilic substitution on the chloro-pyridine ring, followed by ester formation. The high yield (97%) and clean crystallization indicate an efficient and scalable approach.
Sodium Hydride Mediated Coupling and Hydroxylamine Treatment
| Parameter | Details |
|---|---|
| Starting Materials | Sodium hydride (60% dispersion, 7.2 g), 2-chloro-5-(trifluoromethyl)pyridine (10 g), 3-chloro-4-fluoroacetophenone (9.8 g) |
| Solvent | 1,2-Dimethoxyethane (DME), 60 ml + 20 ml |
| Conditions | Addition of acetophenone derivative at room temperature under nitrogen; stirring at ambient temperature for 1 hour; heating at 40–45 °C overnight |
| Post-reaction Treatment | Cooling to 5 °C; slow addition of 10% NaOH (30 ml), methanol (60 ml), hydroxylamine hydrochloride (19.1 g); heating at 72 °C for 4 hours |
| Work-up | Dilution with water (1500 ml); filtration; drying; slurry in cyclohexane; filtration; purification via diethyl ether dissolution and silica gel passage |
| Yield | 15.56 g (85%) |
| Characterization | Mass spectrum (M-H)-331; HPLC retention time 3.7 min |
Experimental Notes: This multi-step reaction involves deprotonation and nucleophilic substitution followed by oxime formation with hydroxylamine hydrochloride. The method yields a high-purity product after chromatographic purification, suitable for further derivatization.
Summary Table of Preparation Methods
| Step | Starting Material(s) | Reagents & Solvent | Conditions | Yield | Key Notes |
|---|---|---|---|---|---|
| 1 | 2-chloro-5-(trifluoromethyl)pyridine | Hydrazine, ethanol | 100 °C, 3 h | 15.4 g (isolated intermediate) | Formation of hydrazine hydrochloride salt |
| 2 | Ethyl 3-methyl-1H-pyrazole-4-carboxylate, 2-chloro-5-(trifluoromethyl)pyridine | K2CO3, DMF | 100 °C, overnight | 97% | Carbamate formation via nucleophilic substitution |
| 3 | Sodium hydride, 2-chloro-5-(trifluoromethyl)pyridine, 3-chloro-4-fluoroacetophenone | DME, NaOH, hydroxylamine hydrochloride | Room temp to 72 °C, overnight to 4 h | 85% | Coupling and oxime formation, purified by chromatography |
Analytical and Research Findings
- Yields: The methods reported show yields ranging from moderate (~85%) to high (up to 97%), indicating efficient synthetic routes.
- Purification: Common purification techniques include extraction, drying with anhydrous salts, solvent evaporation under reduced pressure, and chromatographic separation using silica gel.
- Characterization: Products are characterized by melting point determination, proton NMR spectroscopy, mass spectrometry, and HPLC analysis to confirm purity and identity.
- Reaction Conditions: Elevated temperatures (100 °C) and inert atmospheres (nitrogen) are employed to optimize reaction rates and yields.
- Solvents: Ethanol, DMF, and DME are used as solvents, chosen for their ability to dissolve reactants and facilitate nucleophilic substitutions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with thiocarbamoyl chloride intermediates. Key steps include:
- Step 1 : Preparation of the thiocarbamoyl chloride intermediate using thiophosgene or Lawesson’s reagent.
- Step 2 : Coupling with ethyl chloroformate under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF or THF.
- Optimization : Use of potassium carbonate as a base and refluxing at 80–100°C for 12–24 hours improves yields. Purification via flash chromatography (ethyl acetate/hexane gradient) ensures high purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ^1H and ^13C NMR confirm substitution patterns (e.g., pyridine ring protons at δ 8.3–7.7 ppm, trifluoromethyl group at δ -63 ppm in ^19F NMR).
- Mass Spectrometry : ESI-MS detects [M+H]+ ions (expected m/z ~380–400).
- Elemental Analysis : Matches calculated C, H, N, S, and Cl percentages within ±0.3% .
Advanced Research Questions
Q. What metabolic pathways are observed for this compound in soil/plant systems, and how do analytical methods resolve contradictory metabolite data?
- Key Findings :
- Primary Metabolites : Hydrolysis of the carbamate group yields thiourea derivatives (e.g., N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}amine).
- Contradictions : notes unexpected absence of predicted metabolites (e.g., ethanol derivatives).
- Resolution : Use of high-resolution LC-MS/MS (Q-TOF) with deuterated internal standards improves detection limits. Adjusting extraction protocols (e.g., QuEChERS for plant tissues) reduces matrix interference .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational models predict its binding affinity?
- Mechanistic Insights :
- Targets : Pyridine derivatives often inhibit cytochrome P450 enzymes or nicotinic acetylcholine receptors (nAChRs).
- Computational Methods :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with nAChR ligand-binding domains.
- MD Simulations : AMBER or GROMACS assess stability of trifluoromethyl group in hydrophobic pockets.
- Validation : IC₅₀ values from radioligand binding assays correlate with predicted ΔG values (R² > 0.85) .
Q. What strategies improve the photostability of this compound under UV exposure in agrochemical formulations?
- Experimental Design :
- Accelerated Testing : Expose formulations to UV-B lamps (λ = 280–315 nm) for 72 hours.
- Stabilizers : Additives like TiO₂ nanoparticles (0.1% w/w) reduce degradation by 40–60%.
- Analytical Monitoring : HPLC-PDA tracks parent compound decay (t½ > 50 hours with stabilizers) .
Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
